Benzodioxole-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
939-71-9 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1,3-benzodioxole-2-carboxamide |
InChI |
InChI=1S/C8H7NO3/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H2,9,10) |
InChI Key |
FWSOIIAHHDLMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Benzodioxole 2 Carboxamide
Retrosynthetic Analysis of Benzodioxole-2-carboxamide Derivatives
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions. lkouniv.ac.inamazonaws.com
Strategic Functional Group Interconversions
Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. ub.eduimperial.ac.uksolubilityofthings.comfiveable.me In the synthesis of this compound derivatives, several FGIs can be strategically employed.
Another important FGI is the conversion of the benzodioxole-2-carboxylic acid into a more reactive species to facilitate amide bond formation. While the direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and can be inefficient. mdpi.com Therefore, the carboxylic acid is typically converted to a more electrophilic derivative, such as an acyl chloride or an activated ester. This FGI significantly improves the rate and yield of the subsequent amidation reaction.
Foundational Synthetic Methodologies for this compound Core Synthesis
The forward synthesis of this compound relies on well-established and robust chemical reactions. The two key transformations are the formation of the amide bond and the construction of the benzodioxole ring system.
Amide Bond Formation via Coupling Reagents and Conditions
The formation of the amide bond is most commonly achieved by the coupling of Benzodioxole-2-carboxylic acid with an appropriate amine. To facilitate this reaction, a variety of coupling reagents are employed to activate the carboxylic acid. hepatochem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). peptide.comgoogle.comiris-biotech.de These reagents are widely used due to their efficiency and mild reaction conditions. Often, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used in conjunction with carbodiimides to minimize side reactions and reduce racemization in chiral substrates. peptide.com
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly effective coupling reagents that lead to rapid amide bond formation with high yields. hepatochem.com
Other Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with the amine. This is a very effective but often harsher method.
A general procedure for the synthesis of benzodioxole-carboxamide derivatives involves dissolving the benzodioxole-carboxylic acid in a suitable solvent like dichloromethane (DCM), followed by the addition of a coupling reagent such as EDCI and an activator like 4-dimethylaminopyridine (DMAP). The corresponding amine is then added to the reaction mixture. nih.gov
| Coupling Reagent | Additive/Base | Solvent | Typical Reaction Time | Yield | Reference(s) |
| EDCI | DMAP | DCM | 48 h | Good | nih.gov |
| DCC | HOBt | DMF/DCM | 12-24 h | Good to Excellent | peptide.com |
| HATU | DIPEA | DMF | 1-4 h | Excellent | hepatochem.com |
| SOCl₂ | - | Toluene (reflux) | 2-6 h | Good to Excellent | youtube.com |
Construction of the Benzodioxole Ring System
The benzodioxole ring is typically synthesized from a catechol precursor. The most common method involves the reaction of catechol with a dihalomethane in the presence of a base. This reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of catechol displace the halogens on the dihalomethane to form the five-membered dioxole ring.
A general method for the synthesis of 1,3-benzodioxole (B145889) involves reacting catechol with an aldehyde or ketone in the presence of a catalyst. For instance, a carbon-based solid acid catalyst can be used with cyclohexane as an entrainer to remove water azeotropically. google.com
Another approach involves the reaction of a substituted catechol, such as 3-bromocatechol, with a gem-dihaloester like methyl 2,2-dichloropropanoate. This reaction, carried out in the presence of a base like potassium carbonate, also leads to the formation of the benzodioxole ring. acs.org
| Catechol Precursor | Methylene Source | Catalyst/Base | Solvent | Key Features | Reference(s) |
| Catechol | Aldehyde/Ketone | Carbon-based solid acid | Cyclohexane | Azeotropic water removal, high conversion and selectivity. | google.com |
| 3-Bromocatechol | Methyl 2,2-dichloropropanoate | K₂CO₃ | MIBK | Double nucleophilic substitution. | acs.org |
Advanced Synthetic Routes and Process Development
Beyond the foundational methods, advanced synthetic strategies and process development focus on improving efficiency, scalability, and sustainability. For benzodioxole-based structures, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent an advanced method for further functionalization. worldresearchersassociations.com For example, a bromo-substituted benzodioxole derivative can be coupled with a wide range of boronic acids to introduce diverse substituents onto the aromatic ring, allowing for the creation of libraries of compounds for biological screening. worldresearchersassociations.comresearchgate.net
In terms of process development, the use of heterogeneous catalysts is a significant advancement. For example, the acylation of 1,3-benzodioxole can be carried out using a recyclable heterogeneous catalyst in a continuous flow process. This approach offers advantages such as improved heat and mass transfer, easier scale-up, and reduced waste generation compared to traditional batch processes. mdpi.com
Furthermore, the development of catalytic direct amidation methods that avoid the use of stoichiometric coupling reagents is a key area of green chemistry research. mdpi.comcatalyticamidation.inforesearchgate.net While still an emerging field, the application of catalysts based on boron researchgate.net or iron nih.gov for the direct condensation of carboxylic acids and amines holds promise for more sustainable syntheses of this compound and its derivatives in the future. The catalytic amidation of esters also presents a more atom-economical alternative to the use of carboxylic acids. strath.ac.uk
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct Suzuki-Miyaura coupling to form a 2-aryl-benzodioxole, which could then be converted to the carboxamide, has not been extensively documented for the 2-position, a hypothetical pathway can be proposed based on established methodologies.
A plausible route would involve the synthesis of a 2-halo-1,3-benzodioxole precursor. This precursor could then undergo a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid or ester to introduce a substituent at the 2-position. Subsequent palladium-catalyzed carbonylation of the 2-halo-benzodioxole in the presence of an amine would then yield the desired this compound.
Hypothetical Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 2-Bromo-1,3-benzodioxole | Arylboronic acid | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 2-Aryl-1,3-benzodioxole |
This table presents a hypothetical reaction scheme based on common Suzuki-Miyaura conditions and is for illustrative purposes.
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) offer an efficient means to generate molecular complexity in a single step. For the synthesis of this compound derivatives, MCRs such as the Ugi or Passerini reactions could be envisioned, provided that the requisite benzodioxole-based starting materials are accessible.
For an Ugi four-component reaction, 1,3-benzodioxole-2-carbaldehyde could react with an amine, an isocyanide, and a carboxylic acid to yield a complex α-acylamino carboxamide derivative. Similarly, a Passerini three-component reaction of the same aldehyde, a carboxylic acid, and an isocyanide would produce an α-acyloxy carboxamide. These products, bearing the this compound core structure, could then be further modified.
Chemo- and Regioselective Synthetic Control
Achieving regioselective functionalization at the C2-position of the benzodioxole ring is a significant synthetic challenge, as electrophilic aromatic substitution typically directs to the 5- or 6-positions. Directed ortho-metalation strategies, however, offer a potential solution. It has been demonstrated that the C3-position of 1,4-benzodioxin-2-carboxylic acid can be selectively lithiated. A similar approach could potentially be applied to a 1,3-benzodioxole precursor. By using a directed metalation group, it may be possible to achieve regioselective deprotonation at the C2-position, followed by quenching with an electrophile to introduce a handle for conversion to the carboxamide.
Exploration of Continuous Flow and Automated Synthetic Techniques
Continuous flow chemistry provides advantages in terms of safety, efficiency, and scalability. The acylation of 1,3-benzodioxole has been successfully performed in a continuous flow system, demonstrating the applicability of this technology to the benzodioxole scaffold. researchgate.net A multi-step continuous flow process for the synthesis of this compound could be designed. This might involve an initial in-line generation of a reactive intermediate, such as 1,3-benzodioxole-2-carbonyl chloride from the corresponding carboxylic acid, followed by its immediate reaction with an amine in a subsequent flow reactor to form the amide. This approach would minimize the handling of unstable intermediates and allow for rapid optimization of reaction conditions.
Potential Continuous Flow Amidation
| Step | Reaction | Reactor Type | Temperature | Residence Time |
| 1 | Carboxylic acid to Acyl Chloride | Packed-bed with thionyl chloride | 60°C | 5 min |
| 2 | Acyl Chloride to Amide | Microreactor with amine solution | 25°C | 2 min |
This table outlines a conceptual continuous flow process for the synthesis of this compound.
Derivatization and Structural Modification of this compound Analogs
Once the this compound core is synthesized, further structural diversity can be achieved through derivatization of both the aromatic ring and the carboxamide functionality.
Introduction of Substituents on Aryl and Heterocyclic Rings
The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the dioxole ring and the C2-carboxamide group would need to be considered to predict the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation. It is anticipated that substitution would preferentially occur at the 5- or 6-position. Functionalization of the heterocyclic dioxole ring itself is less common but could potentially be achieved through radical reactions or metal-catalyzed C-H activation.
Transformations of the Carboxamide Functionality
The carboxamide group is a versatile functional handle that can undergo a variety of chemical transformations. These modifications can be used to generate a library of analogs with diverse properties.
Hydrolysis: The carboxamide can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the amide using a strong reducing agent like lithium aluminum hydride would yield the corresponding 2-aminomethyl-1,3-benzodioxole.
Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide or triflic anhydride, could convert the primary carboxamide into 1,3-benzodioxole-2-carbonitrile.
Hofmann Rearrangement: For primary carboxamides, the Hofmann rearrangement can be employed to convert the amide into a 2-amino-1,3-benzodioxole derivative, providing access to a different class of compounds.
Advanced Spectroscopic and Crystallographic Characterization of Benzodioxole 2 Carboxamide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
¹H and ¹³C NMR spectra provide critical information about the hydrogen and carbon framework of a molecule, respectively. In benzodioxole carboxamide systems, the chemical shifts and coupling patterns are characteristic of the core structure and its substituents.
For instance, the ¹H NMR spectrum of a related compound, N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide, shows distinct signals that can be assigned to the different protons in the molecule. najah.edu A singlet peak for the N-H proton is typically observed around δ 9.97 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) characteristically appear as a singlet at approximately δ 6.13 ppm. Protons on the aromatic rings appear in the δ 6.24-7.55 ppm region, with their specific shifts and multiplicities depending on their position and coupling with neighboring protons. najah.edu
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is typically found significantly downfield, for example, at δ 164.97 ppm. The carbon of the methylenedioxy group appears around δ 102.30 ppm. Aromatic carbons resonate in the range of δ 96-161 ppm. najah.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Benzodioxole Carboxamide System (N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide in DMSO-d₆). najah.edu
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 9.97 (s, 1H) | - |
| Ar-H | 7.55 (dd, 1H), 7.49 (d, 1H), 7.04-7.06 (m, 3H), 6.24 (t, 1H) | 160.79, 150.54, 147.83, 141.38, 129.12, 123.30, 115.66, 108.39, 108.14, 98.85, 96.04 |
| O-CH₂-O | 6.13 (s, 2H) | 102.30 |
| C=O | - | 164.97 |
| -OCH₃ | 3.72 (s, 6H) | 55.56, 55.53 |
s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets
Two-Dimensional (2D) NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structural assignment. wikipedia.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. For example, a strong COSY correlation was observed between neighboring aromatic protons in a study of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, confirming their positions relative to one another. mdpi.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) maps correlations between protons and the carbons to which they are directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. In the analysis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide, HMBC correlations were crucial for assigning the carbonyl carbons and the non-protonated carbons of the benzodioxole ring system. mdpi.comresearchgate.net
By combining information from these 1D and 2D NMR techniques, a complete and verified chemical structure of complex benzodioxole carboxamide derivatives can be assembled. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.
For example, in the characterization of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide, HRMS analysis (using electrospray ionization, ESI) yielded a mass for the protonated molecule [M+H]⁺. najah.edu
Calculated Mass: 302.1028
Found Mass: 302.1028
The excellent agreement between the calculated and experimentally found mass confirms the molecular formula as C₁₆H₁₆NO₅. najah.edu Similar confirmations have been reported for other complex benzodioxole derivatives. worldresearchersassociations.com
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also causes it to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is a rapid and effective method for identifying the presence of key functional groups. libretexts.org
In benzodioxole carboxamide systems, the IR spectrum displays several characteristic absorption bands. Analysis of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide showed a broad absorption band in the range of 3344-3130 cm⁻¹, which is characteristic of the N-H stretching vibration of the amide group. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide is observed at 1672 cm⁻¹. najah.edu Additionally, bands for aliphatic C-H stretching are seen between 2931-2833 cm⁻¹. najah.edu The characteristic C-O-C stretches of the dioxole ring are typically found in the fingerprint region, between 1250 and 1030 cm⁻¹. worldresearchersassociations.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for a Benzodioxole Carboxamide System. najah.edu
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch | 3344-3130 |
| Aliphatic C-H Stretch | 2931-2833 |
| C=O Stretch (Amide I) | 1672 |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. For benzodioxole-2-carboxamide and its derivatives, this technique provides invaluable insights into the molecule's geometry, conformation, and the complex network of intermolecular interactions that govern its crystal packing.
X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape. In benzodioxole derivatives, the benzodioxole ring system itself is typically found to be nearly planar. For instance, in (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide, the maximum deviation from the mean plane of the 1,3-benzdioxole fragment is a mere 0.0515 (14) Å. researchgate.net Similarly, in (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, the dihedral angle between the benzene (B151609) and dioxolane rings is very small, measuring 0.20 (7)° in one molecule of the asymmetric unit and 0.31 (7)° in the other, confirming a high degree of planarity. nih.gov
The conformation of the molecule, particularly the orientation of the carboxamide group relative to the benzodioxole ring, is a critical feature determined by this method. In N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide, an intramolecular bifurcated N—H⋯(O,N) hydrogen bond influences the molecular conformation. nih.gov The planarity and orientation of different molecular fragments are also quantified. In one benzodioxole derivative, the dihedral angle between the nearly planar benzodioxole fragment and a neighboring N—N—C(=S)—N fragment was found to be 23.49 (10)°. researchgate.net
Table 1: Selected Conformational Data for Benzodioxole Derivatives
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime | Dihedral Angle (Benzene/Dioxolane Rings) - Molecule 1 | 0.20 (7)° | nih.gov |
| Dihedral Angle (Benzene/Dioxolane Rings) - Molecule 2 | 0.31 (7)° | nih.gov | |
| (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide | Dihedral Angle (Benzodioxole/N-N-C-N planes) | 23.49 (10)° | researchgate.net |
Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is defined by the unit cell, which is the basic repeating parallelepiped from which the entire crystal is built. X-ray diffraction precisely determines the dimensions of this unit cell (lengths a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group.
For example, the crystal structure of N-benzoyl-N-phenylhydroxylaminato-dicarbonylrhodium(I) was solved in the monoclinic space group P21/c, with specific unit cell parameters determined. researchgate.net Another study on substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole found one compound to crystallize in the triclinic system (P-1 space group) while its precursor crystallized in the more symmetric monoclinic system (P21 space group). researchgate.net This level of detail is crucial for material characterization, polymorphism studies, and understanding physical properties.
Table 2: Example Crystal Data for Heterocyclic Compounds
| Parameter | Compound 3 from Ref. researchgate.net | Compound 1 from Ref. researchgate.net |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21 |
| a (Å) | 5.9308(2) | 6.23510(10) |
| b (Å) | 10.9695(3) | 26.0156(4) |
| c (Å) | 14.7966(4) | 12.4864(2) |
| α (°) | 100.5010(10) | 90 |
| β (°) | 98.6180(10) | 93.243(2) |
| γ (°) | 103.8180(10) | 90 |
| Volume (Å3) | 900.07(5) | 2022.17(6) |
The solid-state structure of this compound systems is stabilized by a variety of non-covalent intermolecular interactions. The carboxamide group is a potent participant in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. mdpi.com These interactions often lead to the formation of predictable supramolecular synthons, such as the common R²₂(8) ring motif where two molecules form a hydrogen-bonded dimer. mdpi.com
In the crystal structure of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, molecules are linked into dimers through pairwise O—H⋯N hydrogen bonds. nih.gov In another derivative, molecules are linked by pairs of N—H⋯S hydrogen bonds, also forming inversion dimers. researchgate.net These primary interactions are often supplemented by weaker C—H⋯O hydrogen bonds that connect these initial motifs into larger three-dimensional networks. nih.govresearchgate.net
Micro Electron Diffraction (MicroED) for Crystalline Structural Analysis
Micro Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful alternative to X-ray crystallography for determining the atomic-resolution structures of small molecules. nih.gov The technique is particularly advantageous for analyzing samples that are difficult to crystallize into the larger single crystals required for conventional X-ray diffraction, as it can obtain high-resolution data from nano- or micron-sized crystals, often directly from a powder. nih.gov
In a MicroED experiment, a very low dose of electrons is used to diffract off a continuously rotating nanocrystal. nih.gov The resulting diffraction patterns are recorded as a movie, and the data can be processed using standard X-ray crystallography software to solve and refine the crystal structure. nih.gov
While specific MicroED studies on the parent this compound are not widely published, the technique has been successfully applied to characterize its derivatives. In one study, MicroED was used to confirm the composition, atom connectivity, and provide insight into the 3D structure of newly synthesized benzodioxol carboxamide derivatives. This application demonstrates the utility of MicroED for the unambiguous structural elucidation of this class of compounds when suitable single crystals for X-ray analysis are unavailable. The ability to work with crystalline powders makes MicroED a highly valuable tool in pharmaceutical development and material science for the rapid structural characterization of novel this compound systems. nih.govrsc.org
Computational Chemistry and Theoretical Investigations of Benzodioxole 2 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. For derivatives of benzodioxole, DFT calculations are frequently performed using functionals like B3LYP combined with various basis sets to achieve a balance between accuracy and computational cost.
Elucidation of Electronic Structure (Frontier Molecular Orbitals: HOMO, LUMO)
The electronic structure of a molecule is fundamental to its chemical reactivity and is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
For aromatic and heterocyclic compounds like benzodioxole-2-carboxamide, the HOMO is typically distributed over the electron-rich benzodioxole ring system, while the LUMO may be localized on the carboxamide group or delocalized across the entire molecule. The spatial distribution of these orbitals provides a visual representation of the regions involved in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzodioxole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: These are representative values based on similar compounds and may not reflect the exact values for this compound.
Calculation of Energy Gaps and Electron Distribution
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This energy gap is also related to the molecule's electronic absorption properties, with a smaller gap generally corresponding to absorption at longer wavelengths.
The electron distribution within the molecule can be visualized through electron density maps, which highlight the regions of high and low electron density, further informing on the molecule's reactive sites.
Table 2: Illustrative Electronic Properties for a Benzodioxole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
Note: These are representative values based on similar compounds and may not reflect the exact values for this compound.
Prediction of Vibrational Wavenumbers and Spectroscopic Correlation
DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
These predicted wavenumbers are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This correlation between theoretical and experimental spectra aids in the assignment of specific spectral bands to particular vibrational modes, providing a detailed understanding of the molecule's structure and bonding.
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Carboxamide Group
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 | 3400 |
| C=O Stretch | 1680 | 1660 |
| C-N Stretch | 1420 | 1400 |
Note: These are representative values and may not reflect the exact values for this compound.
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, such as the hydrogen atoms of the amide group. The MEP map provides a comprehensive picture of the charge distribution and is useful for predicting how the molecule will interact with other molecules and biological targets.
Determination of Reactivity Indices (e.g., Chemical Potential, Electrophilicity Index)
Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.
Chemical Potential (μ): Describes the tendency of electrons to escape from the system. It is related to the negative of electronegativity.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO energy gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These indices are calculated using the energies of the HOMO and LUMO and are instrumental in rationalizing and predicting the course of chemical reactions.
Table 4: Illustrative Global Reactivity Descriptors for a Benzodioxole Derivative
| Reactivity Index | Definition | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.68 |
Note: These are representative values based on similar compounds and may not reflect the exact values for this compound.
Semi-Empirical Quantum Chemical Methods
Semi-empirical quantum chemical methods are based on the Hartree-Fock formalism but employ a number of approximations and parameters derived from experimental data to simplify the calculations. Methods such as AM1, PM3, and MNDO are computationally less expensive than DFT, making them suitable for studying large molecules and for high-throughput screening.
These methods are particularly useful for obtaining initial geometries for more accurate DFT optimization and for calculating properties like heats of formation and dipole moments. While generally less accurate than DFT for electronic properties, modern semi-empirical methods with improved parameterization, such as PM6 and PM7, can provide valuable qualitative insights into the structure and reactivity of molecules like this compound, especially when dealing with large molecular systems or when computational resources are limited.
Quantum Chemical Descriptors for Structural Analysis
Quantum chemical descriptors serve as powerful tools in the quantitative structure-activity relationship (QSAR) studies, offering a lens into the reactivity, stability, and intermolecular interactions of a molecule. For this compound, these descriptors can be calculated using various theoretical methods, with Density Functional Theory (DFT) being a prominent choice for its balance of accuracy and computational cost.
Dipole Moment and Molecular Polarizability Calculations
Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions and the molecule's response to its environment. Computational studies on related heterocyclic compounds have demonstrated that polarizability can be effectively calculated using DFT methods. For this compound, the polarizability would be expected to be anisotropic, reflecting the planar nature of the benzodioxole ring system and the presence of the carboxamide substituent.
Table 1: Calculated Dipole Moment and Molecular Polarizability for a Representative Benzodioxole Derivative (for illustrative purposes)
| Parameter | Calculated Value | Units |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 150 | Bohr³ |
Note: The values in this table are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations on similar molecules.
Ionization Potential and Electron Affinity Derivations
Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that relate to a molecule's ability to donate or accept an electron, respectively. These parameters are often approximated through the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, within the framework of Koopmans' theorem.
The adiabatic ionization potential of the parent 1,3-benzodioxole (B145889) has been experimentally determined to be 7.9772 ± 0.0006 eV . The introduction of a carboxamide group at the 2-position is expected to influence this value. The electron-withdrawing nature of the carbonyl group in the carboxamide moiety would likely lead to an increase in the ionization potential compared to the parent benzodioxole.
Electron affinity reflects the energy change when an electron is added to a neutral molecule. A positive electron affinity indicates that the resulting anion is more stable. For this compound, the presence of the π-system and the electronegative atoms of the carboxamide group would suggest a propensity to accept an electron, resulting in a positive electron affinity.
Table 2: Calculated Electronic Properties for a Representative Benzodioxole Derivative (for illustrative purposes)
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Ionization Potential (IP) | 8.1 |
| Electron Affinity (EA) | 0.8 |
Note: The values in this table are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations on similar molecules.
Computational Modeling of Molecular Conformations and Energetic Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, computational modeling can be employed to explore its potential energy surface and identify stable conformations.
The primary degrees of freedom for conformational changes in this compound are the rotation around the C2-C(O) bond (connecting the dioxole ring to the carbonyl group) and the C(O)-N bond (the amide bond). Rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance nih.gov. This can lead to the existence of distinct cis and trans isomers with respect to the orientation of the substituents on the nitrogen and carbonyl carbon.
A potential energy surface (PES) scan can be performed by systematically rotating these key dihedral angles and calculating the corresponding energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them. Such studies on related amide-containing molecules have revealed the energetic preferences for specific conformations, which are crucial for understanding their interactions with biological targets. It is expected that the most stable conformer of this compound would exhibit a planar arrangement of the amide group to maximize π-conjugation.
Table 3: Torsional Angles and Relative Energies for Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C(ring)-C2-C(O)-N) (°) | Dihedral Angle (C2-C(O)-N-H) (°) | Relative Energy (kcal/mol) |
| A | 0 | 180 | 0.0 |
| B | 180 | 180 | 2.5 |
| C | 0 | 0 | 18.0 |
Note: The values in this table are hypothetical and for illustrative purposes to represent the type of data generated from a potential energy surface scan.
Research Findings on this compound Remain Elusive in Scientific Literature
The existing body of research on related compounds, such as derivatives of benzodioxole-5-carboxamide , is more extensive. For instance, studies on N-carbamothioyl carboxamide derivatives of 1,3-benzodioxole have explored their potential as antagonists for P2X4 and P2X7 receptors. nih.govresearchgate.net These investigations have utilized molecular docking to predict binding modes and SAR studies to understand how different substituents on the molecule influence its activity. nih.govresearchgate.net
Similarly, other research has been conducted on various benzodioxole derivatives, including those with aryl acetic acid and aryl acetate (B1210297) moieties, which have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Furthermore, some benzodioxole-carboxamide derivatives have been synthesized and assessed for their cytotoxic activities. nih.govnajah.edu However, this research consistently focuses on derivatives from the 5-position of the benzodioxole ring.
It is crucial to note that the carboxamide group's position on the benzodioxole ring—at the 2-position versus the more commonly studied 5-position—would significantly alter the molecule's electronic and steric properties. This difference in structure would, in turn, lead to distinct molecular interactions and biological targets. Therefore, extrapolating findings from benzodioxole-5-carboxamide derivatives to predict the behavior of this compound would be scientifically unsound.
At present, there is no publicly available research that specifically details the following for This compound :
In Silico Molecular Docking Simulations: Including predictions of its ligand-receptor binding modes and affinities, identification of key amino acid residues it may interact with, or its application in virtual screening.
Structure-Activity Relationship (SAR) Studies: Including the influence of substituent nature and position on its molecular interactions or the identification of pharmacophore features for targeted binding.
Consequently, a detailed article on the molecular interaction mechanisms and biological target engagement of this compound, as per the requested structure, cannot be generated due to the absence of specific scientific data on this particular compound. Further experimental and computational research is needed to elucidate the potential biological activities and molecular interactions of this specific chemical entity.
Molecular Interaction Mechanisms and Biological Target Engagement in Benzodioxole 2 Carboxamide Research
Enzymatic Inhibition Mechanisms (In Vitro Studies, Mechanistic Focus)
Derivatives of benzodioxole-2-carboxamide have been investigated for their potential to inhibit various enzymes. In vitro studies have been crucial in identifying the specific enzyme targets and elucidating the molecular mechanisms that underpin their inhibitory action.
Molecular Basis of α-Amylase Inhibition
Certain benzodioxole carboxamide derivatives have emerged as potent inhibitors of α-amylase, an enzyme critical for carbohydrate metabolism. In vitro assays have demonstrated that these compounds can exhibit inhibitory activity significantly greater than that of acarbose, a standard anti-diabetic agent. nih.govresearchgate.net For instance, specific synthesized benzodioxole carboxamide compounds have shown IC50 values in the sub-micromolar range, indicating high potency. nih.gov
Molecular docking studies have provided insights into the binding interactions between these inhibitors and the α-amylase enzyme pocket. These studies suggest that the potent inhibition is derived from strong interactions with key catalytic residues. The benzodioxole ring, along with the carboxamide linkage and substituted aryl groups, are identified as important pharmacophoric features for this activity. researchgate.net The interactions often involve the catalytic residue Glu233 and the neighboring residue His201, along with other stabilizing interactions within the enzyme's active site. researchgate.net This indicates that these compounds likely act by blocking the substrate's access to the catalytic site, thereby preventing the breakdown of complex carbohydrates.
| Compound | α-Amylase IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |
|---|---|---|
| Benzodioxol carboxamide derivative IIa | 0.85 | 1.55 |
| Benzodioxol carboxamide derivative IIc | 0.68 | 1.55 |
| Benzodioxole-carboxamide 6a | 8.54 µg/ml | 6.47 µg/ml |
| Benzodioxole-carboxamide 6b | 4.28 µg/ml | 6.47 µg/ml |
Data sourced from multiple studies. nih.govresearchgate.netnih.gov
Mechanisms of Cyclooxygenase (COX) Enzyme Modulation
Benzodioxole derivatives, including those with structures analogous to this compound, have been evaluated for their ability to modulate cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov In vitro assays using ovine COX-1 and COX-2 reveal that these compounds can act as inhibitors of both isoforms. nih.gov
The mechanism of action is competitive, where the compounds compete with arachidonic acid for the enzyme's active site. nih.gov The larger benzodioxole moiety, compared to the phenyl group in drugs like ketoprofen, may contribute to enhanced selectivity towards COX-2 for some derivatives. nih.gov For instance, certain synthesized compounds with a diazepine (B8756704) and chlorophenyl group attached to the benzodioxole core demonstrated moderate activity against both enzymes but showed improved COX-2 inhibition selectivity compared to ketoprofen. nih.gov One compound, 4a (with a diazepine and 3-chlorophenyl group), was found to be the most selective, while compound 4b (with a diazepine and 2-chlorophenyl group) was the most potent against COX-1. nih.gov Another study found that a halogenated aryl acetic acid derivative of benzodioxole (compound 3b) showed potent activity against both COX-1 and COX-2 with better selectivity than ketoprofen. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 4a (diazepine, 3-chlorophenyl) | - | - | 0.85 |
| Compound 4b (diazepine, 2-chlorophenyl) | 0.363 | - | - |
| Compound 3b (aryl acetate (B1210297), halogenated) | 1.12 | 1.3 | 0.862 |
| Compound 4d (aryl acetic acid, halogenated) | - | - | 1.809 |
| Ketoprofen (Reference) | - | - | 0.20 |
Data from in vitro studies on benzodioxole derivatives. nih.govnih.gov
Investigation of Other Enzyme Target Interactions
Research into the enzymatic interactions of this compound derivatives extends to other targets, including lipase (B570770) and monoamine oxidase (MAO).
Lipase: A series of benzodioxole derivatives, including carboxamides, were evaluated for their inhibitory effects on lipase. The results indicated that most compounds in the series demonstrated weak or negligible activity against this enzyme. nih.gov The most active carboxamide compound (6a) showed an IC50 value of 44.47 µg/ml, which was considerably weaker than the orlistat (B1677487) positive control (IC50 25.01 µg/ml). nih.gov
Monoamine Oxidase (MAO): In contrast, structurally related benzodioxane carboxamide derivatives have been identified as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov One compound, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-6-carboxamide, displayed an exceptionally low IC50 value of 0.0083 µM for hMAO-B, with a selectivity index of over 4819 against hMAO-A. nih.gov Mechanistic studies confirmed that this compound acts as a competitive and reversible inhibitor of hMAO-B. nih.gov Molecular docking suggested specific interactions within the enzyme's active site that account for this potent and selective inhibition. nih.gov
Receptor Modulation Studies (In Vitro Studies, Mechanistic Focus)
The engagement of this compound derivatives is not limited to enzymes. In vitro studies have also begun to uncover their ability to modulate the function of critical neurotransmitter receptors.
Mechanistic Insights into AMPA Receptor Interaction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission, has been identified as a target for some complex benzodioxole carboxamide derivatives. One such compound, N-(5-(aminomethyl)indan-2-yl)spiro[1,3-benzodioxole-2,1′-cyclohexane]-5-carboxamide, was studied for its functional activity through radioligand-receptor binding analysis. mdpi.com
The results from these binding studies indicate that the compound has a high potency to bind to the same targets as a known positive allosteric modulator (PAM) of AMPA receptors. mdpi.com This suggests a mechanism where the compound does not directly activate the receptor but rather binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. doi.org Positive allosteric modulators typically function by stabilizing the open conformation of the receptor's ion channel or by reducing its desensitization, thereby potentiating the ionic current. doi.org The tricyclic cage and indane fragments within the studied compound's structure are considered necessary for this binding and modulatory activity. mdpi.com
Characterization of Serotoninergic Receptor Ligand Interactions
The interaction of benzodioxole-containing scaffolds with serotoninergic (5-HT) receptors has been explored, revealing potential for receptor subtype-specific engagement. While direct studies on simple benzodioxole-2-carboxamides are limited, research on structurally related molecules provides valuable insights.
One complex molecule containing a 1,3-benzodioxole (B145889) moiety, known as MKC-242, has been identified as a potent 5-HT1A receptor agonist. nih.gov Autoradiography studies demonstrated that this compound competitively displaces radiolabeled ligands from 5-HT1A receptors in brain regions like the hippocampus and dorsal raphe nucleus, confirming direct binding and interaction with this receptor subtype. nih.gov
Furthermore, research on benzoxazole (B165842) carboxamides, which share the carboxamide functional group but have a different heterocyclic core, has identified them as potent antagonists of the 5-HT3 receptor. nih.gov These compounds show nanomolar in vitro activity against human 5-HT3A receptors, indicating a high-affinity interaction. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and antagonism by these compounds would involve blocking the channel's activation by serotonin (B10506), thereby inhibiting the rapid excitatory signaling mediated by this receptor. These findings suggest that the carboxamide scaffold, when combined with different aromatic ring systems, can be tailored to interact with distinct classes of serotonin receptors, either as agonists at G protein-coupled receptors like 5-HT1A or as antagonists at ligand-gated ion channels like 5-HT3.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro Studies, Mechanistic Focus)
Research into the antimicrobial and antifungal properties of this compound and its derivatives has primarily focused on elucidating their mechanisms of action at a cellular and molecular level. In vitro studies have been instrumental in identifying the specific microbial components and pathways that these compounds interact with, providing a foundation for understanding their therapeutic potential.
Interactions with Microbial Cellular Components and Pathways
The antifungal and antimicrobial activity of benzodioxole-containing compounds, including carboxamide derivatives, is often attributed to their ability to interfere with essential cellular processes. A significant mechanism of action for a number of these derivatives is the inhibition of key enzymes involved in fungal respiration and metabolism.
One prominent target is the enzyme succinate (B1194679) dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain. Certain 1,3-benzodioxole-pyrimidine derivatives have been shown to exhibit potent inhibitory activity against SDH. For instance, in one study, the derivative 5c demonstrated significant inhibition of SDH with an IC50 value of 3.41 μM, which is comparable to the commercial fungicide boscalid (B143098) (IC50: 3.40 μM) acs.org. Further investigation revealed that the (S)-enantiomer of 5c had even stronger SDH inhibitory activity (IC50: 2.92 μM) compared to the (R)-enantiomer (IC50: 3.68 μM) acs.org. This enzyme inhibition disrupts the fungus's ability to produce ATP, leading to cell death.
The interaction with SDH was further confirmed through fluorescence quenching experiments and molecular docking studies, which indicated a strong binding affinity between the benzodioxole derivative and the enzyme acs.org. The tangible impact of this enzymatic inhibition on fungal morphology is significant. Scanning electron microscopy has revealed that exposure to these compounds can severely damage the surface of fungal mycelia, leading to abnormal growth and structural degradation acs.org.
Beyond direct enzyme inhibition, other benzodioxole carboxamide derivatives have demonstrated antimicrobial properties, although the precise mechanisms are still under investigation. For example, a series of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives have been synthesized and evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) values for the most potent of these compounds, 5k , are presented in the table below, indicating broad-spectrum activity against both Gram-positive and Gram-negative bacteria researchgate.net.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 5k against various bacterial strains.
| Bacterial Strain | MIC (µmoles/L) |
|---|---|
| S. typhi | 11.92 ± 3.40 |
| E. coli | 8.37 ± 2.22 |
| P. aeruginosa | 9.28 ± 2.31 |
| B. subtilis | 11.76 ± 1.30 |
| S. aureus | 10.30 ± 1.63 |
While the specific cellular targets for these sulfonohydrazide derivatives were not fully elucidated in the study, the data suggests interference with essential bacterial pathways researchgate.net.
Larvicidal Activity Mechanisms in Vector Control Research
In the context of vector control, the larvicidal mechanisms of this compound itself are not yet extensively documented in publicly available research. However, studies on other classes of compounds with larvicidal properties can offer insights into potential mechanisms of action that may be shared or analogous.
A primary target for many larvicidal agents is the nervous system of the insect larvae. For instance, organophosphates and carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission mdpi.com. Computational modeling studies on 2-aryl-1,2-dihydroquinazolin-4-one derivatives, which have demonstrated larvicidal activity against Anopheles arabiensis, have shown a favorable binding interaction with the acetylcholinesterase enzyme mdpi.com. This suggests that neurotoxicity is a plausible mechanism for their larvicidal effects.
Another potential mechanism involves the disruption of the larval midgut. For example, yeast-encapsulated orange oil has been shown to cause significant damage to the midgut epithelium of Aedes aegypti larvae, including the destruction of microvilli and vacuolization of midgut cells nih.gov. This physical damage, coupled with the induction of apoptosis, leads to larval death nih.gov.
Furthermore, interference with hormone biosynthesis and metabolism is another established mechanism for larvicidal compounds. Flavonoids, for example, have been found to inhibit the activity of glutathione (B108866) S-transferase Noppera-bo, an enzyme involved in the biosynthesis of the insect steroid hormone ecdysone (B1671078) in Aedes aegypti nih.gov. This disruption of hormonal balance fatally interferes with the larval development and molting process.
While direct evidence for this compound is pending, the established larvicidal mechanisms of other compounds—neurotoxicity through enzyme inhibition, midgut epithelial damage, and disruption of hormonal pathways—provide a logical starting point for investigating its mode of action in vector control.
Emerging Directions and Future Research Horizons for Benzodioxole 2 Carboxamide
Exploration of Supramolecular Chemistry and Self-Assembly Properties
The inherent structural features of benzodioxole-2-carboxamide make it an excellent candidate for exploration in supramolecular chemistry. The carboxamide group is a robust and highly predictable hydrogen-bonding motif, capable of forming strong, directional, non-covalent interactions. This functionality is central to the principles of crystal engineering, where it can be used to guide the self-assembly of molecules into well-defined, higher-order structures.
Future research will likely focus on harnessing these interactions to create novel supramolecular architectures. Studies on related benzodioxole derivatives have already demonstrated the formation of dimers in the crystalline state through intermolecular hydrogen bonds, such as N-H···S interactions. researchgate.net Similarly, peptide models based on the 1,3-benzodioxole (B145889) skeleton have shown distinct self-association properties, with some derivatives forming dimers through complementary hydrogen bonds, while others adopt rigid, planar conformations stabilized by intramolecular hydrogen bonding. nih.gov
The key research directions in this area include:
Synthon Engineering: Systematically modifying the this compound structure to control the formation of specific supramolecular synthons—reliable and predictable hydrogen-bonding patterns. This could involve introducing other functional groups that can participate in or compete with the carboxamide interactions.
Co-crystal Formation: Exploring the co-crystallization of this compound with other molecules (co-formers) to create multi-component crystalline solids with tailored properties, a strategy widely used in the pharmaceutical industry to improve physical characteristics. uobasrah.edu.iq
Stimuli-Responsive Systems: Designing derivatives that can assemble or disassemble in response to external stimuli such as light, heat, or pH, leading to the development of "smart" materials.
Table 1: Hydrogen Bonding and Self-Assembly in Benzodioxole Derivatives
| Derivative Class | Interacting Groups | Observed Supramolecular Structure | Reference |
|---|---|---|---|
| (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazine-1-carbothioamide | N-H and S | Dimer formation via N-H···S hydrogen bonds | researchgate.net |
| 1,3-Benzodioxole-based γ-peptide models | Amide linkages | Self-association into dimers | nih.gov |
| 1,3-Benzodioxole-based β-peptide models | Amide linkages | Rigid coplanar conformation via intramolecular H-bonds | nih.gov |
Potential Applications in Advanced Materials Science and Functional Composites
The unique electronic and structural properties of the benzodioxole moiety suggest significant potential for its application in advanced materials. The rigid, aromatic nature of the core structure, combined with the versatile chemistry of the carboxamide group, provides a powerful toolkit for designing functional molecules that can be incorporated into polymers, frameworks, and composites.
One of the most promising avenues is the use of this compound derivatives as organic linkers or building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov These materials are renowned for their exceptionally high surface areas and tunable pore sizes, making them ideal for applications in:
Gas Storage and Separation: Designing MOFs with specific pore environments for the selective capture of gases like CO2 or the storage of hydrogen. youtube.com
Catalysis: Incorporating catalytically active sites into the framework for use as heterogeneous catalysts in chemical reactions. youtube.com
Sensing: Creating materials where the adsorption of an analyte into the pores triggers a detectable change in a physical property, such as fluorescence.
Furthermore, the benzodioxole scaffold has potential in the field of organic electronics and photonics. Research on the photophysical properties of related heterocyclic systems is crucial for developing materials for optical applications. researchgate.net Future work could explore the synthesis of this compound derivatives with extended π-conjugation to tune their absorption and emission properties for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. There is also potential to investigate the liquid crystalline properties of rod-like molecules incorporating the this compound core, drawing parallels to other heterocyclic systems known to exhibit mesophases. beilstein-journals.orgresearchgate.net
Finally, the development of functional composites represents another key research direction. For instance, integrating benzodioxole-based MOFs with materials like graphene oxide can create hybrid composites with synergistic properties, combining the high porosity of the MOF with the excellent conductivity and mechanical stability of graphene. mdpi.com
Development of Novel Reaction Methodologies and Synthesis Automation
To fully unlock the potential of this compound, the development of more efficient, modular, and sustainable synthetic methods is essential. Current syntheses often rely on standard amide coupling reactions, which involve activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and catalysts such as 4-dimethylaminopyridine (DMAP). vulcanchem.comwikipedia.org While effective, these methods can have limitations in terms of atom economy and substrate scope.
Future research will likely pursue more advanced synthetic strategies. Methodologies such as the Suzuki-Miyaura coupling reaction have already been successfully employed to synthesize novel 1,3-benzodioxole derivatives, demonstrating the power of cross-coupling chemistry to build molecular complexity. mdpi.com Other promising areas include the development of C-H functionalization reactions, which would allow for the direct modification of the benzodioxole core without the need for pre-functionalized starting materials, offering a more atom-economical approach. researchgate.net
A critical evolution in this field will be the integration of these novel methodologies with synthesis automation. Continuous-flow chemistry, for example, offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for straightforward scaling-up. beilstein-journals.org By combining flow chemistry with automated reaction screening and optimization platforms, researchers can rapidly explore a vast chemical space of this compound derivatives. This high-throughput approach will accelerate the discovery of new molecules with desired properties for both material and biological applications.
Table 2: Selected Synthesis Methods for Benzodioxole Derivatives
| Reaction Type | Key Reagents/Catalyst | Starting Material | Product Type | Reference |
|---|---|---|---|---|
| Amide Coupling | EDCI, DMAP | Benzo[d] vulcanchem.comresearchgate.netdioxole-5-carboxylic acid | N-substituted benzodioxole-5-carboxamides | vulcanchem.comwikipedia.org |
| Suzuki-Miyaura Coupling | PdCl2(PPh3)2 | Brominated benzodioxole derivative, Boronic acids | Aryl-substituted benzodioxole derivatives | mdpi.com |
| Friedel-Crafts Acylation | Heterogeneous substoichiometric catalyst | 1,3-Benzodioxole | Acylated 1,3-benzodioxole | beilstein-journals.org |
| Esterification/Hydrolysis | Oxalyl chloride, NaOH | 3,4-(methylenedioxy)phenylacetic acid | Benzodioxole aryl acetic acid derivatives | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. chemicalbook.com For a versatile scaffold like this compound, these computational tools offer unprecedented opportunities to navigate its vast chemical space efficiently and intelligently.
In silico studies, such as molecular docking, are already used to predict the binding interactions of benzodioxole derivatives with biological targets. nih.gov The next frontier involves leveraging more advanced AI/ML models. Future research efforts will likely focus on:
Predictive Modeling: Training ML models on existing experimental data to predict the physicochemical, material, and biological properties of virtual this compound derivatives. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.netchemicalbook.com
Generative Design: Utilizing generative AI algorithms, such as deep reinforcement learning, to design entirely new this compound derivatives de novo. These models can be trained to generate molecules that are optimized for a specific property, whether it be porosity for a new MOF linker, a specific emission wavelength for an optical material, or binding affinity for a protein target.
Accelerating the DMTA Cycle: Integrating AI with automated synthesis platforms can drastically shorten the design-make-test-analyze (DMTA) cycle. An AI model could design a set of candidate molecules, an automated synthesis robot could produce them, high-throughput screening would test their properties, and the results would be fed back into the AI model to refine the next generation of designs. This closed-loop system promises to accelerate the pace of discovery in a way that is not possible with traditional methods.
The application of AI and ML will enable researchers to explore the potential of the this compound scaffold with greater speed and precision, guiding synthetic efforts toward the most promising candidates for a new generation of advanced materials and functional molecules.
Q & A
Advanced Research Question
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanisms. For example, Michael addition kinetics using benzodioxole-based substrates reveal nucleophile-dependent selectivity .
- Isotopic Labeling : Track or in intermediates to identify bond-breaking steps.
- Computational Modeling : Transition state analysis via Gaussian or ORCA software validates proposed pathways, as seen in studies of benzofuran carboxamide analogs .
How should researchers resolve contradictions in experimental data (e.g., conflicting biological activity results)?
Advanced Research Question
Contradictions arise from variables like assay conditions, impurities, or conformational flexibility. Strategies include:
- Systematic Replication : Vary parameters (e.g., solvent, concentration) to isolate confounding factors .
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers.
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) for consistency, as emphasized in toxicology studies .
What approaches are recommended for designing this compound derivatives as biochemical probes?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., hydroxyl, carboxamide) to correlate structure with target binding. For example, sulfonamide derivatives were optimized via iterative substitution to enhance inhibitory potency .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with proteins.
- In Vitro Assays : Validate probe efficacy using fluorescence polarization or surface plasmon resonance (SPR) .
What challenges arise in synthesizing complex this compound hybrids, and how are they addressed?
Advanced Research Question
Challenges include regioselectivity in multi-step reactions and purification of polar intermediates. Solutions:
- Protecting Groups : Temporarily block reactive sites (e.g., using benzyloxycarbonyl groups) to direct substitution .
- Microwave-Assisted Synthesis : Accelerate reaction times and improve yield, as applied to benzofuran derivatives .
- HPLC Purification : Resolve closely related isomers using C18 columns and gradient elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
